(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
Description
(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354024-14-8) is a chiral compound with a molecular formula of C₂₂H₃₆N₃O and a molar mass of 358.55 g/mol. Its structure features a stereospecific (S)-configured amino group at position 2, a 3-methylbutan-1-one backbone, and a piperidin-1-yl moiety substituted at position 4 with a benzyl-isopropyl-amino-methyl group.
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)23-12-10-19(11-13-23)15-24(17(3)4)14-18-8-6-5-7-9-18/h5-9,16-17,19-20H,10-15,22H2,1-4H3/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDDDOBGGBGOFE-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Methodological Considerations in Compound Comparison
As noted in , similarity metrics vary depending on computational methods. For instance:
- MACCS fingerprints prioritize functional groups and pharmacophores, whereas Morgan fingerprints encode atomic environments, leading to divergent similarity rankings .
- Activity cliffs () highlight exceptions where minor structural changes cause drastic biological effects, underscoring the need for empirical validation .
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